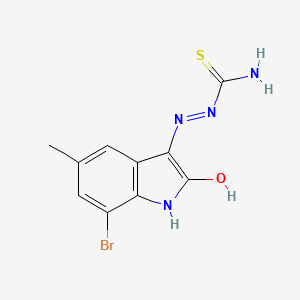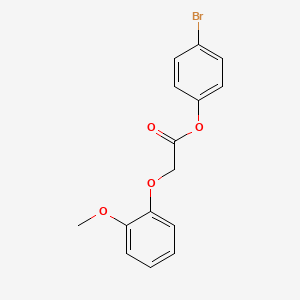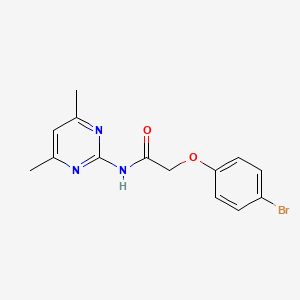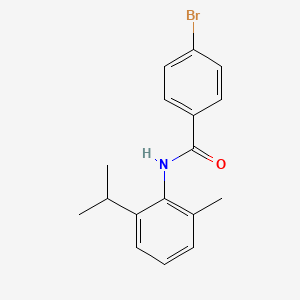
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated.
Scientific Research Applications
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone has been studied for its potential applications in scientific research. One area of interest is its potential as an antitumor agent. Studies have shown that this compound has cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that this compound has activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood. However, studies have suggested that this compound may act by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound has interesting biochemical and physiological effects. For example, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
One advantage of using 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its cytotoxic activity against cancer cells. This makes it a potentially useful compound for studying the mechanisms of cancer cell death. Additionally, the antimicrobial activity of this compound makes it a potentially useful compound for studying the mechanisms of bacterial cell death. One limitation of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, careful dose-response studies are necessary to determine the optimal concentration for use in experiments.
Future Directions
There are several future directions for the study of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of interest is the development of derivatives of this compound with improved cytotoxic and antimicrobial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, studies are needed to determine the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases.
Synthesis Methods
The synthesis of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the reaction of 7-bromo-5-methyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
properties
IUPAC Name |
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXSPGICKJYLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=S)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)

![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)


![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
